molecular formula C16H25N5O3 B11042109 1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B11042109
M. Wt: 335.40 g/mol
InChI Key: RKZCKNPOZGFTDD-UHFFFAOYSA-N
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Description

1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound featuring two oxadiazole rings and a piperidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the formation of the oxadiazole rings followed by their attachment to the piperidine core. The process may include:

    Formation of Oxadiazole Rings: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment to Piperidine Core: The oxadiazole rings are then linked to the piperidine core via alkylation or other suitable coupling reactions.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products depend on the specific reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Similar Compounds:

  • 1-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
  • 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethylamine hydrochloride
  • 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride

Uniqueness: this compound is unique due to its dual oxadiazole rings and piperidine core, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H25N5O3

Molecular Weight

335.40 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-[[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C16H25N5O3/c1-11(2)15-18-16(24-20-15)12-6-4-5-8-21(12)10-14-17-13(19-23-14)7-9-22-3/h11-12H,4-10H2,1-3H3

InChI Key

RKZCKNPOZGFTDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCCN2CC3=NC(=NO3)CCOC

Origin of Product

United States

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